Solubility Profiling of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate: A Framework for Drug Development
Solubility Profiling of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate: A Framework for Drug Development
An In-Depth Technical Guide
Abstract
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a spirocyclic scaffold of increasing interest in medicinal chemistry, valued for its three-dimensional architecture. A thorough understanding of its solubility in common organic solvents is a cornerstone for its effective use in synthesis, purification, formulation, and screening cascades. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a validated experimental protocol for accurate measurement, and offer insights into the practical application of the resulting data.
Introduction: The Imperative of Solubility in Drug Discovery
Spirocyclic scaffolds, such as tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, are increasingly utilized in modern drug design to "escape from flatland" and access novel chemical space with improved physicochemical properties. However, the successful progression of any candidate molecule from a lab-scale curiosity to a viable therapeutic is fundamentally dependent on its solubility. Solubility dictates critical parameters including bioavailability, ease of formulation, and the feasibility of process chemistry.[1][2] Poor solubility can terminate the development of an otherwise promising compound.
Given the nascent stage of research into many novel scaffolds, specific physicochemical data, such as solubility in a range of organic solvents, is often not publicly available. This guide, therefore, serves as both a theoretical treatise and a practical handbook. It establishes a robust methodology for researchers to generate reliable solubility data for tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, enabling informed decisions in synthesis, purification, and early-stage formulation.
Theoretical Analysis of Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] This is governed by the balance of intermolecular forces between the solute and the solvent. An analysis of the molecular structure of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate allows for qualitative predictions.
Molecular Structure of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate:
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Polar Features:
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Ether Oxygen: A hydrogen bond acceptor.
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Carbamate Group: Contains both hydrogen bond accepting (carbonyl oxygen) and donating (N-H, although sterically hindered) potential, and contributes significant polarity.
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Secondary Amine: A key site for hydrogen bond donation and acceptance.
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Non-Polar Features:
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Tert-butyl Group: A bulky, hydrophobic moiety that will sterically hinder some interactions and favor solubility in less polar environments.
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Cyclobutane and Tetrahydropyran Rings: The aliphatic hydrocarbon backbone contributes to non-polar character.
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Predicted Solubility Trends:
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High Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF), which can engage in hydrogen bonding and strong dipole-dipole interactions.
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Moderate Solubility: Likely in solvents of intermediate polarity such as Dichloromethane (DCM) and Tetrahydrofuran (THF).
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Low Solubility: Predicted in non-polar solvents (e.g., Hexane, Toluene), where the polar functional groups cannot be effectively solvated.
Experimental Design for Thermodynamic Solubility Determination
To obtain definitive and reproducible data, the shake-flask equilibrium method is the gold standard.[4] This technique measures thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature and pressure.[2][4] This contrasts with kinetic solubility assays, which are faster but can yield higher, non-equilibrium values that may be misleading for formulation and process development.[2][5]
The following workflow provides a logical sequence for executing the solubility determination experiments.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
4.1. Materials and Equipment
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Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (solid, >98% purity)
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HPLC-grade organic solvents (see Table 1)
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Analytical balance
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2 mL glass vials with screw caps
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Orbital shaker with temperature control
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Benchtop centrifuge
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Calibrated pipettes
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Syringes and 0.22 µm PTFE syringe filters (low-binding)
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HPLC-UV or LC-MS system
4.2. Procedure
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Preparation of Vials:
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Accurately weigh approximately 5-10 mg of the compound into each of several 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached. Record the exact mass.
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Add 1.0 mL of the selected organic solvent to each vial.
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Equilibration:
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Securely cap the vials.
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Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
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Causality: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process until equilibrium is achieved. A period of 24 to 48 hours is typically sufficient to ensure true thermodynamic equilibrium is reached.[4]
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Sample Processing:
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After the equilibration period, visually confirm that excess solid remains in each vial. This is a critical self-validation step; if all solid has dissolved, the solution was not saturated, and the experiment must be repeated with more solute.
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Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
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Causality: Centrifugation cleanly separates the bulk of the solid from the saturated supernatant without disturbing the equilibrium.
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Carefully withdraw an aliquot of the clear supernatant.
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Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates. Pre-conditioning the filter by discarding the first ~100 µL is good practice to prevent loss of analyte due to adsorption.[4]
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Quantification:
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Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.
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Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a standard curve (Peak Area vs. Concentration).
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Analyze the filtered, saturated samples. It may be necessary to dilute the samples to bring them within the linear range of the calibration curve.
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Use the standard curve to determine the concentration of the compound in the diluted samples.
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Calculation:
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Calculate the original concentration in the saturated solution, accounting for any dilution factors.
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Express the final solubility in appropriate units, such as mg/mL or mmol/L.
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Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for easy comparison and analysis. The following table provides a template for recording experimental results.
Table 1: Solubility Data for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate at 25 °C
| Solvent | Solvent Class | Polarity Index | Measured Solubility (mg/mL) |
| Hexane | Non-Polar | 0.1 | [Experimental Value] |
| Toluene | Non-Polar | 2.4 | [Experimental Value] |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | [Experimental Value] |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] |
| Acetone | Polar Aprotic | 5.1 | [Experimental Value] |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | [Experimental Value] |
| Isopropanol (IPA) | Polar Protic | 3.9 | [Experimental Value] |
| Ethanol (EtOH) | Polar Protic | 4.3 | [Experimental Value] |
| Methanol (MeOH) | Polar Protic | 5.1 | [Experimental Value] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | [Experimental Value] |
Interpreting the Results: The collected data will provide a clear, empirical understanding of the compound's behavior. This data is invaluable for:
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Process Chemistry: Selecting appropriate solvents for reaction workups and crystallization/purification.
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Formulation Science: Identifying potential co-solvents or vehicle systems for preclinical studies.
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Screening Assays: Ensuring the compound remains in solution during biological assays, often performed from a DMSO stock.[6]
Conclusion
While predictive models offer initial guidance, the empirical determination of solubility remains an indispensable activity in drug discovery and development.[1][7] The lack of public data on the solubility of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate necessitates a rigorous, in-house investigation. By applying the theoretical principles and the detailed shake-flask protocol outlined in this guide, researchers can generate the high-quality, reliable data required to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate their research programs.
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